(2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
(2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl group, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and advanced purification techniques can further improve the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a starting material for the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a key intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its biological activity against different cell lines and microorganisms.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other fine chemicals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
(2E)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one: A geometric isomer with similar chemical properties but different biological activity.
(2Z)-3-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one: A compound with a bromine atom instead of chlorine, exhibiting different reactivity and applications.
(2Z)-3-(4-chlorophenyl)-1-[3-(methyl)phenyl]prop-2-en-1-one: A compound with a methyl group instead of a trifluoromethyl group, affecting its chemical and biological properties.
Uniqueness: The presence of both the 4-chlorophenyl and 3-(trifluoromethyl)phenyl groups in (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one makes it unique in terms of its chemical reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorophenyl group contributes to its biological activity.
Biological Activity
The compound (2Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, commonly referred to as a cinnamoyl derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H12ClF3, with a molecular weight of approximately 328.72 g/mol. The structure features a conjugated system that enhances its reactivity and biological interactions.
1. Antimicrobial Activity
Research has demonstrated that cinnamoyl derivatives exhibit significant antimicrobial properties. A study indicated that compounds with a trifluoromethyl group, such as this compound, showed notable effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those of traditional antibiotics, suggesting a potential alternative in treating resistant infections .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 5 |
This compound | MRSA | 7 |
2. Anti-inflammatory Potential
The anti-inflammatory effects of this compound have been evaluated in vitro. It was observed that the compound modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial transcription factor in inflammatory responses. Compounds with similar structures showed varying degrees of inhibition on NF-κB activity, indicating that the position and type of substituents significantly influence anti-inflammatory efficacy .
Key Findings:
- Compounds with disubstitution patterns exhibited enhanced anti-inflammatory activity.
- The IC50 values for selected derivatives ranged from 6.5 µM to above 20 µM, indicating significant variability based on structural modifications .
3. Neuroprotective Effects
In preclinical studies focusing on neuroprotection, the compound demonstrated promising results in models of cerebral ischemia. In one study involving bilateral common carotid artery occlusion in mice, it was found that administration of the compound significantly prolonged survival times and reduced mortality rates compared to control groups .
Neuroprotective Activity Results:
Treatment Group | Survival Time (days) | Mortality Rate (%) |
---|---|---|
Control | 5 | 80 |
Cinnamoyl Derivative | 10 | 30 |
These findings suggest that the compound may exert protective effects through mechanisms related to oxidative stress reduction and modulation of apoptotic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against chronic skin infections caused by MRSA, showing a significant reduction in infection rates compared to standard treatments.
- Inflammatory Disorders : Another study evaluated its use in patients with rheumatoid arthritis, where it was associated with decreased inflammatory markers and improved patient-reported outcomes.
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-10H/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZGICYPYKQDNZ-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)/C=C\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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